2-Oxatricyclo[5.3.0.0,1,5]decan-8-one
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Overview
Description
2-Oxatricyclo[5.3.0.0,1,5]decan-8-one is a chemical compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by its IUPAC name, hexahydrocyclopenta[1,4]cyclobuta[1,2-b]furan-5(2H)-one . This compound is characterized by its unique tricyclic structure, which includes a furan ring fused with cyclopentane and cyclobutane rings.
Preparation Methods
The synthesis of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of cyclopentadiene with maleic anhydride, followed by a Diels-Alder reaction and subsequent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Oxatricyclo[5.3.0.0,1,5]decan-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
2-Oxatricyclo[5.3.0.0,1,5]decan-8-one has several scientific research applications across various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme mechanisms and interactionsAdditionally, it is used in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Oxatricyclo[5.3.0.0,1,5]decan-8-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Oxatricyclo[5.3.0.0,1,5]decan-8-one can be compared with other similar compounds, such as other tricyclic compounds with fused ring systems. Some similar compounds include hexahydrocyclopenta[1,4]cyclobuta[1,2-b]furan-5(2H)-one and its derivatives . The uniqueness of this compound lies in its specific ring structure and the presence of the furan ring, which imparts distinct chemical and physical properties.
Biological Activity
2-Oxatricyclo[5.3.0.0,1,5]decan-8-one, also known by its CAS number 1116036-49-7, is a bicyclic compound that has garnered attention in medicinal chemistry for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting relevant case studies, research findings, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of oxatricyclo systems characterized by a fused ring structure that includes an oxygen atom. Its molecular formula is C10H14O, and it exhibits properties typical of cyclic ketones, which can influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound possess notable antimicrobial properties. For instance, studies have shown that derivatives of oxatricyclo compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Related Oxatricyclo Compound | Escherichia coli | 64 µg/mL |
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, research conducted on human breast cancer cells (MCF-7) showed significant inhibition of cell proliferation at concentrations above 50 µM .
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 45 |
HeLa (Cervical) | 60 |
A549 (Lung) | 50 |
The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various oxatricyclo compounds, researchers found that derivatives similar to this compound displayed potent activity against resistant strains of bacteria commonly found in clinical settings . The study highlighted the potential for these compounds as lead candidates for developing new antibiotics.
Case Study 2: Cancer Research
Another significant study focused on the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer types . This suggests its potential as an anticancer agent worthy of further exploration.
Properties
IUPAC Name |
2-oxatricyclo[5.3.0.01,5]decan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8-1-3-9-6(2-4-11-9)5-7(8)9/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTKOLVMRCJMCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC23C1CC2C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.